5-methoxy-2-(1H-tetrazol-1-yl)aniline
Overview
Description
5-methoxy-2-(1H-tetrazol-1-yl)aniline is a chemical compound with the molecular formula C8H9N5O. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a tetrazole ring attached to the aniline moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that 5-methoxy-2-(1h-tetrazol-1-yl)aniline may have a similar range of targets .
Mode of Action
It’s known that similar compounds can exhibit photoluminescence properties and antiferromagnetic interactions . These properties suggest that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties, suggesting that this compound may have similar characteristics .
Result of Action
Similar compounds have been found to have various effects, such as lowering blood pressure and exhibiting high detonation performance , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been found to be influenced by various environmental factors, suggesting that this compound may be similarly affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(1H-tetrazol-1-yl)aniline typically involves the reaction of 5-methoxy-2-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced to an amine, and the azide group cyclizes to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(1H-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-(1H-tetrazol-1-yl)aniline.
Reduction: Formation of this compound from 5-methoxy-2-nitroaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-methoxy-2-(1H-tetrazol-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(1H-tetrazol-1-yl)aniline
- 3-methoxy-5-(1H-tetrazol-1-yl)aniline
- 5-(1H-tetrazol-1-yl)aniline
Uniqueness
5-methoxy-2-(1H-tetrazol-1-yl)aniline is unique due to the presence of both the methoxy and tetrazole groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and stability, while the tetrazole ring provides a versatile scaffold for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
5-methoxy-2-(tetrazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRTVSDJTGYPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=NN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357679 | |
Record name | 5-methoxy-2-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569648-15-3 | |
Record name | 5-methoxy-2-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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